3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
3-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-7-(2-FLUOROPHENYL)-1H-PYRROLO[3,2-D]PYRIMIDINE-2,4(3H,5H)-DIONE is a complex organic compound with a unique structure that combines elements of isoquinoline, pyrimidine, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-7-(2-FLUOROPHENYL)-1H-PYRROLO[3,2-D]PYRIMIDINE-2,4(3H,5H)-DIONE typically involves multi-step organic synthesis. The process may start with the preparation of the isoquinoline derivative, followed by the introduction of the oxoethyl group and the fluorophenyl group. The final step involves the formation of the pyrrolo[3,2-d]pyrimidine core. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations.
Chemical Reactions Analysis
Types of Reactions
3-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-7-(2-FLUOROPHENYL)-1H-PYRROLO[3,2-D]PYRIMIDINE-2,4(3H,5H)-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential interactions with biological molecules make it a candidate for drug discovery and development. Its ability to interact with specific enzymes or receptors could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential pharmacological properties. Its unique structure might allow it to interact with biological targets in ways that other compounds cannot, leading to new treatments for various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved strength, flexibility, or conductivity. Its unique structure might also make it useful in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 3-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-7-(2-FLUOROPHENYL)-1H-PYRROLO[3,2-D]PYRIMIDINE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-7-(2-FLUOROPHENYL)-1H-PYRROLO[3,2-D]PYRIMIDINE-2,4(3H,5H)-DIONE include other pyrrolo[3,2-d]pyrimidine derivatives and isoquinoline-based compounds. These compounds share structural similarities but may differ in their specific substituents and functional groups.
Uniqueness
What sets 3-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-7-(2-FLUOROPHENYL)-1H-PYRROLO[3,2-D]PYRIMIDINE-2,4(3H,5H)-DIONE apart is its combination of the isoquinoline, pyrimidine, and fluorophenyl groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H19FN4O3 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-(2-fluorophenyl)-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H19FN4O3/c24-18-8-4-3-7-16(18)17-11-25-21-20(17)26-23(31)28(22(21)30)13-19(29)27-10-9-14-5-1-2-6-15(14)12-27/h1-8,11,25H,9-10,12-13H2,(H,26,31) |
InChI Key |
SEVATWLZNUGALD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5F)NC3=O |
Origin of Product |
United States |
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